3-Ethylpyrrolidin-3-ol chemical properties and structure
3-Ethylpyrrolidin-3-ol chemical properties and structure
An In-depth Technical Guide to 3-Ethylpyrrolidin-3-ol: A Chiral Building Block for Drug Discovery
Introduction and Core Concepts
3-Ethylpyrrolidin-3-ol is a substituted, saturated heterocyclic compound featuring a five-membered pyrrolidine ring. This tertiary alcohol is of significant interest to researchers and professionals in drug development due to its structural characteristics, particularly its inherent chirality and the versatile synthetic handles it possesses. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of an ethyl group and a hydroxyl group at the C3 position creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design.[2]
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Ethylpyrrolidin-3-ol, designed for scientists engaged in synthetic chemistry and pharmaceutical research.
| Identifier | Value | Source |
| IUPAC Name | 3-ethylpyrrolidin-3-ol | PubChemLite[3] |
| Molecular Formula | C₆H₁₃NO | PubChemLite[3] |
| Molecular Weight | 115.17 g/mol | PubChemLite[3] |
| SMILES | CCC1(CCNC1)O | PubChemLite[3] |
| InChI Key | RDCBTTNCVVAZEK-UHFFFAOYSA-N | PubChemLite[3] |
| PubChem CID | 57601815 | PubChemLite[3] |
Chemical Structure and Stereoisomerism
The structure of 3-Ethylpyrrolidin-3-ol consists of a central pyrrolidine ring. The nitrogen atom at position 1 imparts basic properties to the molecule.[4] The key feature is the carbon atom at position 3 (C3), which is a quaternary carbon bonded to an ethyl group, a hydroxyl group, and two other carbon atoms within the ring.
This substitution pattern makes the C3 atom a stereocenter. Consequently, 3-Ethylpyrrolidin-3-ol exists as a pair of enantiomers: (R)-3-Ethylpyrrolidin-3-ol and (S)-3-Ethylpyrrolidin-3-ol. The specific stereochemistry of chiral molecules is often crucial for their pharmacological activity, as biological receptors are themselves chiral.[5] The ability to synthesize or separate these specific stereoisomers is therefore of high importance.
Physicochemical Properties
Experimental physicochemical data for 3-Ethylpyrrolidin-3-ol is not widely available in the public domain. However, properties can be predicted using computational models, and data from isomeric or parent compounds can provide useful context. For comparison, data for the related compounds 1-Ethyl-3-pyrrolidinol and 3-Pyrrolidinol are included below.
| Property | 3-Ethylpyrrolidin-3-ol (Predicted) | 1-Ethyl-3-pyrrolidinol (Experimental) | 3-Pyrrolidinol (Experimental) |
| Boiling Point | N/A | 59-61 °C @ 1 mmHg | 108-110 °C @ 8 mmHg |
| Density | N/A | 0.967 g/mL at 25 °C | 1.076 g/mL at 20 °C |
| Refractive Index | N/A | n20/D 1.467 | n20/D 1.49 |
| Water Solubility | Soluble (predicted) | Soluble[6] | N/A |
| logP (Octanol/Water) | 0.0 (XlogP)[3] | 0.073 (Crippen)[7] | N/A |
Synthesis and Reaction Principles
The synthesis of 3-Ethylpyrrolidin-3-ol, a tertiary alcohol, can be logically approached via the addition of an organometallic ethyl nucleophile to a suitable 3-pyrrolidinone precursor. The Grignard reaction is a classic and effective method for this type of C-C bond formation.
A critical consideration in this synthesis is the protection of the pyrrolidine nitrogen. The acidic N-H proton would quench the highly basic Grignard reagent. Therefore, a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is required. The choice of protecting group is crucial; it must be stable to the reaction conditions and readily cleavable in a subsequent step. The Boc group is often preferred as it can be removed under acidic conditions, while the benzyl group is typically removed by catalytic hydrogenation.
Proposed Experimental Protocol: Synthesis of 3-Ethylpyrrolidin-3-ol
This protocol is a representative, plausible route based on established chemical principles for the synthesis of analogous compounds.
Step 1: N-Protection of 3-Pyrrolidinone
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Dissolve 3-pyrrolidinone in a suitable aprotic solvent (e.g., dichloromethane).
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Add a base, such as triethylamine, to the solution.
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Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with aqueous solutions to remove impurities and the base.
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Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.
Step 2: Grignard Reaction
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Prepare a solution of ethylmagnesium bromide in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve the N-Boc-3-pyrrolidinone from Step 1 in the same dry solvent.
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Cool the ketone solution to 0 °C and slowly add the Grignard reagent via a dropping funnel. The causality here is to control the exothermic reaction and prevent side reactions.
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After the addition is complete, allow the reaction to stir at room temperature.
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Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.
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Extract the product into an organic solvent, wash, dry, and concentrate to yield crude N-Boc-3-ethylpyrrolidin-3-ol.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol or dioxane).
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Add a strong acid, such as hydrochloric acid (HCl), to cleave the Boc protecting group.
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Stir the reaction at room temperature.
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Upon completion, neutralize the excess acid with a base (e.g., NaOH solution) and extract the final product, 3-Ethylpyrrolidin-3-ol.
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Purify the final compound, typically by distillation or column chromatography.
Spectroscopic Characterization
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the pyrrolidine ring protons, and broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.
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¹³C NMR: Six distinct carbon signals are expected. The quaternary carbon at C3 bearing the hydroxyl group would appear significantly downfield. Other signals would correspond to the two carbons of the ethyl group and the three other carbons of the pyrrolidine ring.
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IR Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, another peak in the same region for the N-H stretch, and C-H stretching peaks around 2850-2960 cm⁻¹.
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Mass Spectrometry: PubChemLite predicts several adducts for mass spectrometry analysis. For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 116.10700.[3]
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce a three-dimensional, sp³-rich character into molecules, which can enhance binding affinity and improve pharmacokinetic properties.[1]
A direct application of the 3-ethylpyrrolidin-3-yl moiety is found in the structure of complex heterocyclic compounds investigated in pharmaceutical research. For instance, the molecule 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine (PubChem CID: 118036111) explicitly incorporates this chiral scaffold.[8] The defined stereochemistry (3R,4S) in this example underscores the importance of stereoselective synthesis to access specific, biologically active isomers.
Furthermore, substituted pyrrolidine derivatives have been explored for a wide range of therapeutic targets, including:
-
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs targeting various CNS conditions.[9]
-
Anti-inflammatory and Analgesic Agents: Certain pyrrolidine derivatives have shown potential as anti-inflammatory and pain-relieving agents.[10]
-
Histamine Receptor Antagonists: Novel pyrrolidine derivatives have been synthesized and evaluated as potent antagonists for the H₃ receptor, a target for neurological and inflammatory disorders.[11]
The utility of 3-Ethylpyrrolidin-3-ol lies in its role as a versatile intermediate. The hydroxyl group can be used for further functionalization (e.g., etherification, esterification) or can be replaced, while the secondary amine of the pyrrolidine ring is readily available for amidation or alkylation to build more complex molecular architectures.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 3-Ethylpyrrolidin-3-ol was found in the searched sources. Therefore, safety precautions must be inferred from related compounds such as 1-Ethyl-3-pyrrolidinol and 3-Pyrrolidinol.
-
Hazards: These compounds are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions for Safe Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This safety information is based on related compounds. It is imperative to consult a substance-specific MSDS from the supplier before handling 3-Ethylpyrrolidin-3-ol.
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